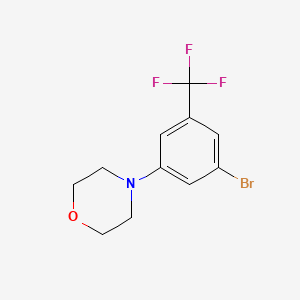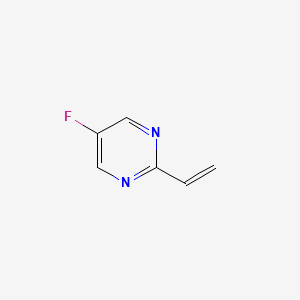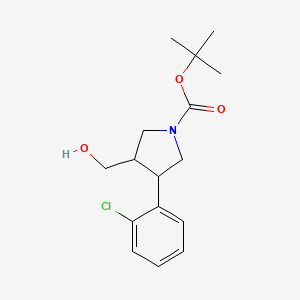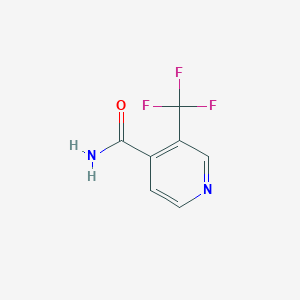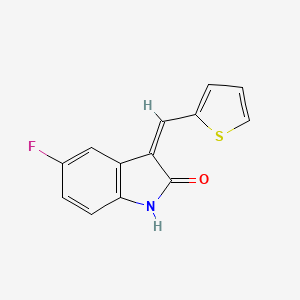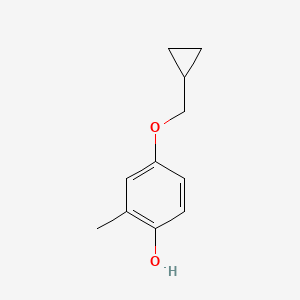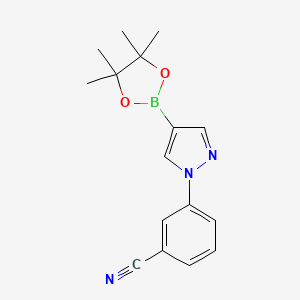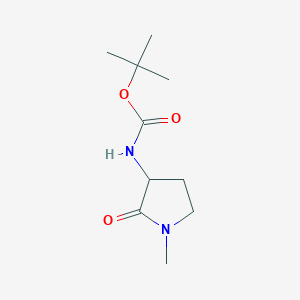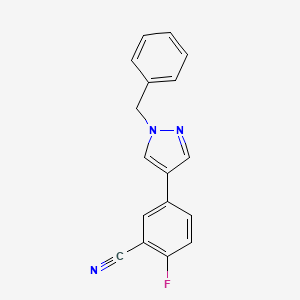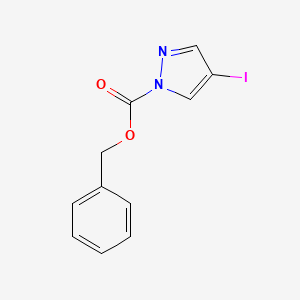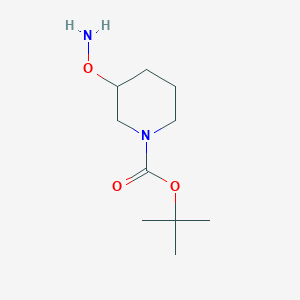![molecular formula C31H27BO2 B1404285 2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1161009-89-7](/img/structure/B1404285.png)
2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that features a spirobifluorene core linked to a dioxaborolane moiety
Mechanism of Action
Target of Action
The compound, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene], is primarily used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Its primary targets are the electron transport layers of these devices .
Mode of Action
This compound acts as an electron transport or electron-blocking material . In OLEDs, it facilitates the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer . In OFETs, it can act as an electron-transport layer, enabling the smooth flow of electrons in the device .
Biochemical Pathways
Its role in electron transport is crucial for the functioning of oleds and ofets .
Pharmacokinetics
While pharmacokinetics typically refers to the absorption, distribution, metabolism, and excretion (ADME) of substances in a biological system, in the context of this compound, we can discuss its solubility and stability. The compound is soluble in toluene , which is important for its application in electronic devices.
Result of Action
The result of the compound’s action is the efficient operation of OLEDs and OFETs. By facilitating electron transport, it contributes to the overall performance of these devices .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and exposure to air. It is typically stored under inert gas and at room temperature . These conditions help maintain the compound’s stability and performance in electronic devices .
Biochemical Analysis
Biochemical Properties
2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). It serves as an electron transport or electron-blocking material, assisting in efficient charge extraction and collection . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the smooth flow of electrons in devices .
Cellular Effects
The effects of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in facilitating electron transport in organic light-emitting diodes (OLEDs) highlights its significance in cellular processes .
Molecular Mechanism
At the molecular level, 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules. It acts as an electron-transport layer, enabling the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer in OLEDs . This mechanism involves enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its properties over extended periods, ensuring consistent performance in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At optimal doses, the compound exhibits beneficial effects, while high doses may lead to toxic or adverse effects. Understanding the threshold effects is crucial for determining safe and effective dosages .
Metabolic Pathways
2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in electron transport highlights its significance in metabolic processes .
Transport and Distribution
The transport and distribution of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring efficient performance in biochemical applications .
Subcellular Localization
2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, enhancing its effectiveness in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Material: The synthesis begins with 9,9’-spirobifluorene, which is a common precursor.
Bromination: The spirobifluorene is brominated to introduce bromine atoms at specific positions.
Coupling Reaction: The brominated spirobifluorene undergoes a coupling reaction with a boronic ester, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirobifluorene core or the dioxaborolane moiety.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its electron-transport properties.
Materials Science: The compound is explored for its potential in creating new materials with unique optical and electronic properties.
Chemical Sensors: Its structural properties make it suitable for use in chemical sensors and detection systems.
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobifluorene: A precursor to the compound, known for its use in organic electronics.
Bis(pinacolato)diboron: A boronic ester used in the synthesis of various boron-containing compounds.
Spiro-OMeTAD: A spirobifluorene derivative used as a hole-transport material in perovskite solar cells.
Uniqueness
2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a spirobifluorene core and a dioxaborolane moiety. This structure imparts distinct electronic and optical properties, making it valuable for applications in organic electronics and materials science.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(9,9'-spirobi[fluorene]-4'-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BO2/c1-29(2)30(3,4)34-32(33-29)27-19-11-18-26-28(27)22-14-7-10-17-25(22)31(26)23-15-8-5-12-20(23)21-13-6-9-16-24(21)31/h5-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTMWZAAIQOCLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4C5(C3=CC=C2)C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146623 | |
| Record name | 4,4,5,5-Tetramethyl-2-(9,9′-spirobi[9H-fluoren]-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161009-89-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-(9,9′-spirobi[9H-fluoren]-4-yl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1161009-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(9,9′-spirobi[9H-fluoren]-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



